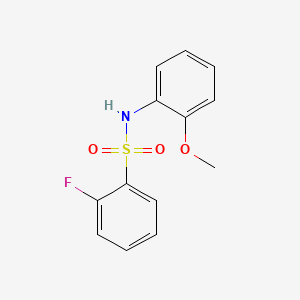

2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c1-18-12-8-4-3-7-11(12)15-19(16,17)13-9-5-2-6-10(13)14/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMWYZCMYYWIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The methoxy (-OCH₃) group undergoes oxidation to form a hydroxyl (-OH) group under acidic conditions with potassium permanganate (KMnO₄). This reaction increases the compound’s polarity and modifies its interaction with biological targets.

Example Reaction Pathway:

Nucleophilic Substitution

The sulfonamide group (-SO₂NH-) participates in substitution reactions with nucleophiles such as amines or alkoxides. For example, sodium bisulfite (NaHSO₃) facilitates reductive coupling in dimethyl sulfoxide (DMSO) at 60°C, forming modified sulfonamide derivatives .

Key Conditions:

-

Reagents: NaHSO₃, SnCl₂, FeCl₂

-

Solvent: DMSO

-

Temperature: 60°C

Reductive Coupling

Palladium-catalyzed reductive coupling with aryl sulfinates enables the formation of biaryl sulfonamides. This method, optimized with Pd/C and DMSO, achieves quantitative conversion in some cases .

General Procedure:

-

Combine sodium aryl sulfinate (4 equiv), Pd/C (5 mol%), and DMSO.

-

Heat at 120°C for 12 hours.

Example Product:

Stability and Metabolic Reactions

While not a direct synthetic reaction, metabolic studies reveal oxidative degradation pathways mediated by cytochrome P450 enzymes (e.g., CYP3A4). The compound exhibits moderate metabolic stability in human liver microsomes (HLM), with a half-life (T₁/₂) of ~4.1 minutes .

Key Data:

| Parameter | Value |

|---|---|

| HLM T₁/₂ | 4.1 min |

| Intrinsic Clearance | 342.0 μL/min/mg |

| NADPH Dependency | 93.4% remaining |

Structural Analog Reactivity

Analogous compounds, such as 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide, demonstrate enhanced biological activity through sulfonamide group modifications. For instance:

-

Substitution with prenyl groups yields derivatives with improved pharmacokinetic profiles .

-

Epoxidation of allyloxy side chains generates electrophilic intermediates for further functionalization .

Example Synthesis (Analog):

\text{2-Fluoro-N-(2-((3-methylbut-2-en-1-yl)oxy)phenyl)benzenesulfonamide} \xrightarrow{\text{mCPBA}} \text{Epoxide derivative (69% yield)}

Mechanistic Insights

-

Nitroso Intermediate Pathway : Proposed in nitro-sulfinate couplings, where nitroarenes reduce to nitroso monomers before sulfinate addition .

-

Electrophilic Aromatic Substitution : The fluorine atom directs incoming electrophiles to specific positions on the benzene ring, influencing regioselectivity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

The unique structural features of 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide make it a candidate for drug development, especially targeting specific enzymes or receptors. Its sulfonamide group is known for its biological activity, particularly as an inhibitor of carbonic anhydrases (CAs), which are critical in various physiological processes and disease mechanisms, including cancer and glaucoma .

Anticancer Activity

Research has demonstrated that derivatives of benzenesulfonamides exhibit anticancer properties. In particular, studies have shown that the compound can inhibit the growth of breast and lung cancer cell lines through apoptosis induction via caspase activation pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study indicated that it significantly reduced bacterial viability at concentrations as low as 5 µM, suggesting potential as an antibacterial agent .

Biological Research

Enzyme Inhibition Studies

2-Fluoro-N-(2-methoxyphenyl)benzenesulfonamide has been utilized in enzyme inhibition studies. Its interaction with G protein-coupled receptors (GPCRs) has been documented, where it acts as a regulator of neuronal G protein-gated inward rectifier potassium channels (GIRK channels). This regulatory effect was observed to enhance the maximum GIRK current in response to somatostatin .

Materials Science

Development of New Materials

The properties of 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide may also be leveraged in materials science. Its electronic and optical characteristics can be harnessed to develop new materials with specific functionalities, although detailed studies in this area are still emerging .

Case Study 1: Anticancer Activity

- Objective: To evaluate the anticancer efficacy of 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide.

- Methodology: In vitro assays on breast and lung cancer cell lines.

- Findings: Significant inhibition of cell growth linked to apoptosis through caspase activation.

Case Study 2: Antimicrobial Properties

- Objective: To assess the antimicrobial activity against various bacterial strains.

- Methodology: Bacterial viability assays at varying concentrations.

- Findings: Notable reduction in bacterial viability at concentrations as low as 5 µM.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug Development | Candidate for enzyme/receptor targeting |

| Anticancer Activity | Cell line studies | Induces apoptosis in cancer cells |

| Antimicrobial Properties | Bacterial viability | Reduces viability at low concentrations |

| Biological Research | Enzyme inhibition | Regulates GIRK channel activity |

Mecanismo De Acción

The mechanism of action of 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxyphenyl group contribute to the compound’s binding affinity and specificity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing the compound’s inhibitory effects.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs and Their Activities

- Fluorine vs.

- Heterocyclic Modifications : Compounds like 8a and 8b () incorporate triazolopyrimidine cores and trifluoromethyl groups, leading to potent herbicidal activity. This contrasts with the target compound, which lacks such heterocyclic systems, suggesting divergent applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Lipophilicity : The target compound’s methoxy and fluorine substituents balance lipophilicity, whereas nitro or oxadiazole-containing analogs exhibit higher LogP values, reducing aqueous solubility .

- Stability : Fluorine’s inductive effect may improve metabolic stability compared to nitro-substituted analogs, which are prone to reduction reactions .

Actividad Biológica

2-Fluoro-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by a fluorine atom and a methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and receptor modulation.

- Molecular Formula : C13H12FNO3S

- IUPAC Name : 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide

- CAS Number : 556024-45-4

The biological activity of 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group allows for hydrogen bonding with target proteins, enhancing its inhibitory effects. The presence of the fluorine atom and methoxy group influences the compound's binding affinity and specificity towards various biological targets.

Biological Activities

-

Enzyme Inhibition :

- This compound has been studied for its ability to inhibit G protein-gated inward rectifier potassium (GIRK) channels. In whole-cell patch clamp experiments, it was shown to augment somatostatin-induced GIRK channel activation, indicating its role as a novel regulator of these channels .

- Comparative studies with structural analogs demonstrated that while some sulfonamides like tolbutamide did not enhance GIRK signaling, 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide exhibited significant effects, highlighting its unique biological profile .

-

Anticancer Activity :

- Research has indicated that sulfonamides, including this compound, possess anticancer properties. They are believed to interfere with cancer cell proliferation and induce apoptosis through various pathways.

- Antimicrobial Properties :

Comparative Analysis

The biological activity of 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide can be compared with other similar compounds:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 4-Fluoro-N-(2-methoxyphenyl)benzenesulfonamide | 5.0 | GIRK channel activation |

| Tolbutamide | N/A | No significant GIRK activation |

| 4-Chloro-N-(2-methoxyphenyl)benzenesulfonamide | N/A | Anticancer activity |

Case Studies

Several case studies have highlighted the efficacy of sulfonamides in drug development:

- Study on GIRK Channels : A study published in Nature demonstrated that 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide significantly shifted the somatostatin concentration-response curve, showcasing its potential as a therapeutic agent in neurological disorders .

- Anticancer Research : In vitro studies indicated that compounds similar to 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide inhibited tumor growth in various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

Q & A

What are the established synthetic routes for 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically begins with 2-fluorobenzenesulfonyl chloride as the starting material. A nucleophilic substitution reaction with 2-methoxyaniline under basic conditions (e.g., pyridine or triethylamine) forms the sulfonamide bond. Critical parameters include:

- Temperature control (0–5°C to prevent side reactions).

- Solvent selection (e.g., dichloromethane or THF for solubility).

- Purification via recrystallization or column chromatography to achieve >95% purity .

For industrial-scale optimization, continuous-flow reactors with real-time monitoring of pH and temperature improve yield and reproducibility .

How can crystallographic data resolve structural ambiguities in 2-fluoro-N-(2-methoxyphenyl)benzenesulfonamide derivatives?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Data collection using a Bruker APEX-II CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Structure refinement with SHELXL for small-molecule resolution, leveraging constraints for disordered moieties (e.g., methoxy groups) .

Example unit cell parameters for analogous compounds:

| Parameter | N-Benzyl Derivative | N-Ethyl Derivative |

|---|---|---|

| Space Group | P21/c | P21/c |

| a (Å) | 10.0368 | 9.3098 |

| b (Å) | 9.0176 | 9.5664 |

| c (Å) | 20.4228 | 17.1949 |

| β (°) | 103.424 | 104.040 |

What spectroscopic techniques validate the electronic environment of the sulfonamide group?

- NMR : H and C NMR identify substituent effects. The sulfonamide NH proton appears downfield (δ 10–12 ppm) due to hydrogen bonding. Methoxy groups resonate at δ 3.7–3.9 ppm .

- IR : Strong S=O stretches at 1150–1350 cm⁻¹ and N-H bends at 3300–3450 cm⁻¹ confirm sulfonamide formation .

- UV-Vis : π→π* transitions in the benzene ring (λ ≈ 260 nm) and n→π* in the sulfonamide (λ ≈ 300 nm) .

How do computational methods (e.g., DFT) predict tautomeric behavior in sulfonamide derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level evaluates tautomer stability. For example:

- Enol-imine vs. keto-amine tautomers : Gas-phase calculations show the enol form is thermodynamically favored (ΔG = -5.2 kcal/mol), but solvent models (e.g., PCM) indicate polarity-dependent stabilization of the keto form in polar solvents .

- NLO properties : Hyperpolarizability (β) values >10× urea suggest potential in optoelectronics .

What strategies address contradictions in reported biological activities of sulfonamide analogs?

- Dose-response profiling : Test concentrations from 1 nM–100 μM to identify non-monotonic effects.

- Target selectivity screens : Use kinase/phosphatase arrays to rule off-target interactions.

- Metabolic stability assays : Liver microsome studies (e.g., human CYP450 isoforms) clarify false positives from metabolite interference .

How can substituent variation (e.g., fluoro vs. chloro) modulate bioactivity?

Comparative studies using 2-fluoro-6-methoxybenzenesulfonamide (IC₅₀ = 12 μM) vs. 2-chloro-6-methoxy analogs (IC₅₀ = 28 μM) reveal:

- Electron-withdrawing groups (e.g., -F) enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX).

- Steric effects : Bulky substituents (e.g., -CF₃) reduce membrane permeability .

What experimental designs optimize crystallization for challenging sulfonamide derivatives?

- Solvent screening : Use high-throughput vapor diffusion (e.g., 24-well plates with PEG/ammonium sulfate gradients).

- Additive screening : Small molecules (e.g., 1% n-octyl-β-D-glucopyranoside) disrupt aggregation.

- Cryoprotection : Glycerol (20% v/v) prevents ice formation during data collection .

How do molecular docking studies guide the design of sulfonamide-based inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.